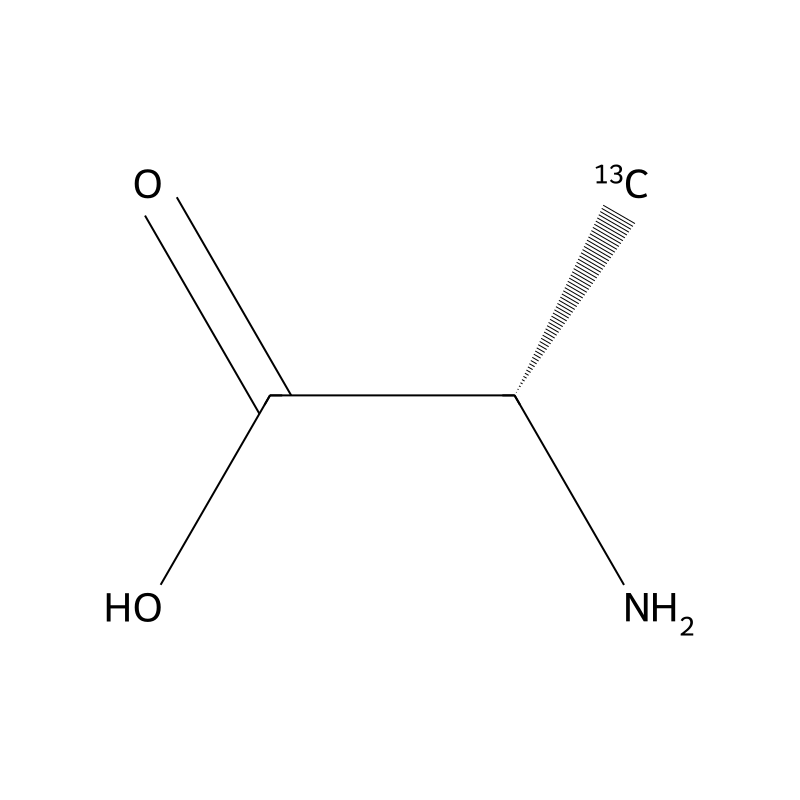

L-Alanine-3-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic Studies

L-Alanine-3-13C is a valuable tool for studying metabolic pathways, particularly those involving alanine metabolism. By incorporating L-Alanine-3-13C into cells or organisms, researchers can track the fate of the labeled carbon atom through various metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy []. This allows them to investigate aspects like:

- Alanine synthesis and degradation pathways: By observing the incorporation of ¹³C into different molecules, researchers can determine the specific steps involved in alanine synthesis and degradation within the system [].

- Gluconeogenesis: L-Alanine-3-13C can be used to study the process of gluconeogenesis, where glucose is synthesized from non-carbohydrate precursors. By tracing the ¹³C label into glucose molecules, researchers can gain insights into the contribution of alanine to glucose production [].

- Interorgan amino acid exchange: The use of L-Alanine-3-13C in conjunction with other stable isotope tracers allows researchers to investigate the exchange of amino acids between different organs and tissues, providing valuable information about inter-organ communication and nutrient transport [].

Protein NMR Spectroscopy

The presence of ¹³C in L-Alanine-3-13C enhances the sensitivity of protein NMR spectroscopy, a technique used to study the structure and dynamics of proteins. The ¹³C nuclei offer a stronger NMR signal compared to ¹²C, the more abundant isotope in natural L-alanine. This improved sensitivity allows researchers to:

- Determine protein structure: By analyzing the chemical shifts and interactions of ¹³C nuclei within the protein, researchers can gain detailed information about the protein's three-dimensional structure [].

- Study protein dynamics: The relaxation properties of ¹³C nuclei can reveal information about the movement and flexibility of different regions within the protein molecule [].

Other Applications

L-Alanine-3-13C also finds use in other areas of scientific research, such as:

- Mass spectrometry studies: The distinct mass of L-Alanine-3-13C compared to the unlabeled form allows for its specific detection and quantification in complex mixtures using mass spectrometry techniques [].

- Drug discovery and development: L-Alanine-3-13C can be used to study the metabolism and interactions of potential drug candidates, aiding in the development of new therapeutic agents [].

L-Alanine-3-13C is a stable isotope-labeled form of the amino acid L-Alanine, where the carbon atom at position 3 is replaced with the carbon-13 isotope. Its chemical formula is C₃H₇NO₂, with a molecular weight of approximately 89.09 g/mol. L-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The introduction of the carbon-13 isotope allows researchers to trace metabolic pathways and study bio

Additionally, L-Alanine can undergo decarboxylation to produce propylamine, which is involved in neurotransmitter synthesis. The presence of the carbon-13 isotope allows for detailed tracking of these reactions using nuclear magnetic resonance spectroscopy (NMR), providing insights into the dynamics of metabolic pathways .

L-Alanine plays several critical roles in biological systems:

- Metabolism: It is involved in gluconeogenesis, helping to maintain blood glucose levels during fasting.

- Immune Function: L-Alanine contributes to immune system function by supporting the production of antibodies.

- Protein Synthesis: As a building block of proteins, it aids in muscle repair and growth.

- Energy Production: L-Alanine can be converted into glucose, providing energy during prolonged exercise or fasting .

The unique labeling of L-Alanine-3-13C enhances studies on its metabolic fate and interactions within biological systems.

L-Alanine-3-13C can be synthesized through various methods:

- Isotope Exchange: This method involves exchanging the natural carbon atoms in L-Alanine with carbon-13 isotopes using specific catalysts under controlled conditions.

- Chemical Synthesis: Starting from precursors such as pyruvate or other amino acids, L-Alanine can be synthesized using

L-Alanine-3-13C has several applications across various fields:

- Metabolic Studies: It is extensively used in metabolic flux analysis to study amino acid metabolism and energy production pathways.

- Nuclear Magnetic Resonance Spectroscopy: The carbon-13 label allows for detailed structural and dynamic studies of proteins and other biomolecules.

- Pharmaceutical Research: It aids in drug development by providing insights into drug metabolism and pharmacokinetics.

- Nutrition Research: Used to investigate amino acid utilization and metabolism in human nutrition studies .

Research involving L-Alanine-3-13C often focuses on its interactions with enzymes, substrates, and other biomolecules:

- Enzyme Kinetics: Studies have shown how L-Alanine interacts with various enzymes, affecting their activity and efficiency.

- Metabolic Pathways: Interaction studies help elucidate how L-Alanine influences metabolic pathways, particularly those related to energy production and amino acid metabolism .

These studies leverage the carbon-13 labeling to provide more precise data on metabolic interactions.

Several compounds are structurally similar to L-Alanine, each with unique properties:

| Compound Name | Structure | Key Features |

|---|---|---|

| Glycine | C₂H₅NO₂ | Simplest amino acid; involved in protein synthesis. |

| L-Valine | C₅H₁₁NO₂ | Branched-chain amino acid; important for muscle metabolism. |

| L-Leucine | C₆H₁₃NO₂ | Another branched-chain amino acid; plays a role in protein synthesis and energy production. |

| D-Alanine | C₃H₇NO₂ | Isomer of L-Alanine; involved in bacterial cell wall synthesis. |

L-Alanine stands out due to its non-essential status and significant role in gluconeogenesis compared to other amino acids that may be essential or have different metabolic roles.

Systematic Nomenclature

The compound follows International Union of Pure and Applied Chemistry nomenclature as (2S)-2-amino(3-13C)propanoic acid [2] [7]. The systematic name L-(3-13C)Alanine specifically denotes the L-stereochemical configuration with carbon-13 enrichment at the third carbon position [8] [7]. Alternative systematic designations include L-2-Aminopropionic acid-3-13C and (S)-2-Aminopropionic acid [8] [9].

Common Names and Synonyms

L-Alanine-3-13C is recognized by several common names in scientific literature. Primary designations include L-Alanine-3-13C, L-2-Aminopropionic acid-3-13C, and L-α-Aminopropionic acid-3-13C [10] [5] [8]. The compound may also be referenced as L-(3-13C)Alanine or simply 3-13C alanine in metabolic studies [5] [7]. Chemical databases recognize synonyms such as (S)-2-Aminopropionic acid-3-13C and L-α-Aminopropionic acid-3-13C [9] [11].

Chemical Classification

L-Alanine-3-13C belongs to the fundamental class of amino acids, specifically categorized as an aliphatic amino acid due to its simple methyl side chain [12] [13]. Within amino acid taxonomy, it is classified as a non-essential amino acid for human physiology, indicating endogenous biosynthetic capability [5] [14]. The compound represents an alpha amino acid structure, characterized by the amino group positioned adjacent to the carboxyl carbon [12] [13]. From a stereochemical perspective, it maintains the L-configuration, corresponding to the S-absolute configuration under Cahn-Ingold-Prelog nomenclature [15] [12].

Molecular Structure and Properties

Molecular Formula and Mass Characteristics

L-Alanine-3-13C possesses the molecular formula C₂(¹³C)H₇NO₂, explicitly indicating the carbon-13 enrichment at position 3 [1] [10] [2]. The molecular weight is 90.09 g/mol, representing a one atomic mass unit increase from the unlabeled compound due to isotopic substitution [1] [5] [2]. The monoisotopic mass measures 90.051033 g/mol, providing precise mass spectrometric identification [7] [16].

Structural Identifiers

The compound's InChI (International Chemical Identifier) is InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1, where the final isotopic layer "/i1+1" specifically denotes carbon-13 enrichment at the methyl position [17] [2]. The corresponding InChI Key QNAYBMKLOCPYGJ-IJGDANSWSA-N provides a condensed structural hash for database searching [17] [2]. The SMILES notation [¹³CH₃]C@@HC(O)=O explicitly represents the stereochemistry and isotopic labeling [17] [2].

Stereochemical Configuration

L-Alanine-3-13C maintains the characteristic L-configuration of naturally occurring alanine, corresponding to (S)-absolute configuration under systematic nomenclature [15] [8]. The chiral center at carbon-2 exhibits the same stereochemical arrangement as the unlabeled amino acid, ensuring biological compatibility [18] [15]. This stereochemical integrity is critical for enzymatic recognition and metabolic incorporation [19] [20].

Chemical Registration and Identification

Registry Numbers

The primary Chemical Abstracts Service registry number for L-Alanine-3-13C is 65163-25-9 [1] [17] [10] [5] [21]. This unique identifier distinguishes the isotope-labeled compound from its unlabeled counterpart, which carries CAS number 56-41-7 [22] [23] [24] [15]. The MDL number MFCD00083877 provides additional database cross-referencing capability [21] [7].

Regulatory Classifications

L-Alanine-3-13C is classified under storage class 11 - Combustible Solids for safety and handling purposes [17] [25] [11]. The compound receives a WGK (Water Hazard Class) rating of 1, indicating minimal water pollution potential [25] [26]. For research applications, it falls under the category of stable isotope-labeled compounds for analytical and metabolic studies [3] [6].

Physical Properties and Characteristics

Physical State and Appearance

L-Alanine-3-13C exists as a white to off-white crystalline solid under standard conditions [25] [27]. The compound exhibits a powder form suitable for analytical weighing and solution preparation [25] [28]. It demonstrates odorless characteristics, consistent with typical amino acid properties [29] [30].

Thermal Properties

The compound exhibits a melting point of 314.5°C with decomposition, mirroring the thermal behavior of unlabeled L-alanine [18] [25] [29] [27] [31]. This decomposition melting point reflects the zwitterionic nature of the amino acid at elevated temperatures [29] [15]. The boiling point is predicted at 212.9 ± 23.0°C at 760 mmHg, though decomposition typically occurs before reaching this temperature [5] [29] [31].

Optical Activity

L-Alanine-3-13C demonstrates positive optical rotation with a specific rotation [α]₂₅/D +14.5° when measured at a concentration of 2 g/100 mL in 1M hydrochloric acid [18] [25] [26]. This dextrorotatory behavior confirms the L-stereochemical configuration and provides a means for optical purity assessment [18] [32]. The optical rotation remains consistent with unlabeled L-alanine, indicating that isotopic substitution does not significantly affect the chiral environment [18] [26].

Solubility Characteristics

The compound exhibits high solubility in water, with solubility reaching 166.5 g/L at 25°C [29] [30] [33]. This high aqueous solubility results from the compound's zwitterionic nature and capacity for hydrogen bonding through both amino and carboxyl functional groups [30]. The solubility demonstrates pH sensitivity, with enhanced dissolution in both acidic and basic environments due to protonation and deprotonation equilibria [30].

Density and Related Properties

L-Alanine-3-13C possesses a density of 1.2 ± 0.1 g/cm³, consistent with typical amino acid density values [5] [34]. The bulk density measures approximately 660 kg/m³, relevant for powder handling and storage calculations [29]. The flash point is estimated at 82.6 ± 22.6°C, though the compound typically decomposes before reaching ignition conditions [5] [29].

Chemical Purity and Isotopic Enrichment

Isotopic Purity Specifications

Commercial preparations of L-Alanine-3-13C typically achieve 99 atom % ¹³C enrichment at the labeled position [1] [17] [24] [8]. This high isotopic purity ensures reliable analytical results in metabolic tracing and nuclear magnetic resonance applications [22] [3]. The isotopic enrichment is verified through mass spectrometry, showing a characteristic mass shift of M+1 relative to unlabeled alanine [17] [35].

Chemical Purity Standards

The compound routinely achieves 98-99% chemical purity as determined by high-performance liquid chromatography and other analytical methods [9] [8] [27] [3]. This purity level meets research-grade specifications for metabolic studies and analytical applications [9] [3]. Trace impurities, when present, typically consist of unlabeled alanine or related amino acid derivatives [8] [27].

Analytical and Spectroscopic Properties

Mass Spectrometric Characteristics

L-Alanine-3-13C produces distinctive mass spectrometric signatures due to its isotopic enrichment [17] [35]. The primary molecular ion exhibits a mass shift of M+1 compared to unlabeled alanine, facilitating straightforward identification [17] [35]. This mass difference enables precise quantification in metabolic studies and analytical applications [6] [19].

Nuclear Magnetic Resonance Properties

The carbon-13 enrichment provides enhanced ¹³C nuclear magnetic resonance signals at the methyl carbon position [36] [37] [38]. This enhancement facilitates detailed structural analysis and metabolic pathway tracing in biological systems [36] [39] [40]. The compound serves as an effective probe for studying amino acid metabolism through ¹³C nuclear magnetic resonance spectroscopy [36] [19] [20].

Infrared Spectroscopic Characteristics

L-Alanine-3-13C displays characteristic amino acid absorption bands in infrared spectroscopy, including N-H stretching, C=O stretching, and C-H deformation modes [4]. The isotopic substitution may cause subtle shifts in C-H stretching frequencies associated with the labeled methyl group [4]. These spectroscopic features confirm structural identity and purity [4].